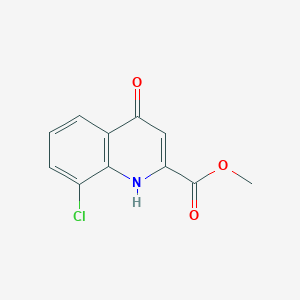

8-Cloro-4-hidroxiquinolina-2-carboxilato de metilo

Descripción general

Descripción

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos Fusionados

“8-Cloro-4-hidroxiquinolina-2-carboxilato de metilo” sirve como un intermediario clave en la síntesis de varios heterociclos fusionados. Estos heterociclos son significativos debido a sus actividades biológicas únicas, que son valiosas en la investigación y desarrollo de fármacos . La reactividad del compuesto permite la creación de anillos de cuatro a siete miembros, expandiendo las posibilidades para la innovación farmacéutica.

Aplicaciones Antimicrobianas

El motivo estructural de “this compound” se encuentra en compuestos con propiedades antimicrobianas comprobadas. Los nuevos análogos que contienen esta estructura central han mostrado promesa en la línea de descubrimiento de fármacos antimicrobianos, particularmente contra cepas resistentes .

Actividad Anticancerígena

Los derivados de las 8-hidroxiquinolinas, que comparten un núcleo similar al “this compound”, se han investigado por sus propiedades anticancerígenas. Estos compuestos pueden actuar como bloques de construcción potenciales para andamios farmacológicamente activos contra varios tipos de cáncer .

Agentes Neuroprotectores

Los derivados del compuesto se han explorado como quelantes de hierro para la neuroprotección. Su capacidad para modular la homeostasis de metales en el cerebro los convierte en candidatos para el tratamiento de enfermedades neurodegenerativas como el Alzheimer .

Inhibición Enzimática

“this compound” y sus derivados se han estudiado como inhibidores de las enzimas dependientes de 2OG. Estas enzimas están involucradas en numerosos procesos biológicos, y su inhibición puede conducir a aplicaciones terapéuticas .

Propiedades Antivirales y Antibacterianas

El compuesto ha mostrado potencial en el desarrollo de agentes antivirales y antibacterianos. Su marco estructural es propicio para crear moléculas que pueden interferir con el ciclo de vida de varios patógenos .

Actividad Biológica

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS No. 1065074-57-8) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₈ClN₁O₃

- Molecular Weight : 237.6 g/mol

Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate exhibits its biological effects primarily through the inhibition of specific enzymes and pathways in microbial and cancerous cells. The compound's activity has been linked to its ability to chelate metal ions, which is crucial for various biological processes.

Antimicrobial Activity

The compound has shown promising results against various strains of bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy can be summarized in the following table:

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate | 9.97 | M. tb (MDR) |

| Ethambutol | 4.89 | First-line anti-TB drug |

| Other quinolone derivatives | Varies | Various bacterial strains |

In studies, methyl 8-chloro-4-hydroxyquinoline-2-carboxylate demonstrated a selective activity towards bacterial cells over mammalian cells, indicating a potential for lower cytotoxicity in therapeutic applications .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound may also possess anticancer properties. A study evaluating various quinoline derivatives showed that methyl 8-chloro-4-hydroxyquinoline-2-carboxylate exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and T-47D cells.

Growth Inhibition Data

The following table summarizes the growth inhibition effects observed:

| Cell Line | GI₅₀ (μM) | Remarks |

|---|---|---|

| HeLa | 0.7 | High sensitivity |

| T-47D | 2.6 | Moderate sensitivity |

| Hs578t | 1.9 | Moderate sensitivity |

These findings suggest that methyl 8-chloro-4-hydroxyquinoline-2-carboxylate may act through mechanisms involving apoptosis and cell cycle arrest, though further studies are required to elucidate the exact pathways involved .

Structure-Activity Relationship (SAR)

The biological activity of methyl 8-chloro-4-hydroxyquinoline-2-carboxylate is influenced by its structural features. The presence of the chloro group at position 8 enhances its lipophilicity and overall biological activity compared to other derivatives lacking this substitution.

Comparative Analysis of Quinoline Derivatives

A comparative analysis of quinoline derivatives indicates that modifications at positions 5 and 7 on the quinolone ring significantly affect their antimicrobial potency:

| Substituent Position | Compound Type | MIC (μM) |

|---|---|---|

| 5 | Bromo-substituted | 9.97 |

| 7 | Bromo-substituted | 19.93 |

| None | Hydroxy derivative | >89.67 |

This data underscores the importance of specific substitutions in enhancing the biological efficacy of quinoline derivatives .

Case Studies and Research Findings

Several studies have documented the effectiveness of methyl 8-chloro-4-hydroxyquinoline-2-carboxylate in various biological assays:

- Antitubercular Activity : In a study focused on novel antitubercular agents, methyl 8-chloro-4-hydroxyquinoline-2-carboxylate was identified as a potent inhibitor against MDR M. tb strains, with an MIC comparable to first-line treatments .

- Cytotoxicity Profiles : The compound was tested against multiple cancer cell lines, revealing significant cytotoxicity without notable effects on non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic window .

- Metal Chelation Properties : Its ability to chelate metal ions has been linked to its antimicrobial properties, as metal availability is crucial for bacterial growth and survival .

Propiedades

IUPAC Name |

methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZKOZSDFPFCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586595 | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-57-8 | |

| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.